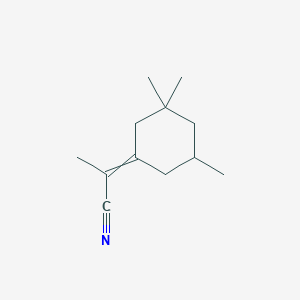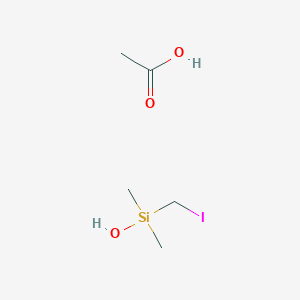![molecular formula C27H25O4P B14504893 Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate CAS No. 64542-54-7](/img/structure/B14504893.png)
Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 4’-(propan-2-yl)[1,1’-biphenyl]-2-yl phosphate is an organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a phosphate group attached to a biphenyl structure, which is further substituted with a propan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 4’-(propan-2-yl)[1,1’-biphenyl]-2-yl phosphate typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with an alcohol to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Diphenyl 4’-(propan-2-yl)[1,1’-biphenyl]-2-yl phosphate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 4’-(propan-2-yl)[1,1’-biphenyl]-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenyl phosphate derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Diphenyl 4’-(propan-2-yl)[1,1’-biphenyl]-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which Diphenyl 4’-(propan-2-yl)[1,1’-biphenyl]-2-yl phosphate exerts its effects involves the interaction with specific molecular targets. The phosphate group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The biphenyl structure allows for interactions with aromatic residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another organophosphate with similar applications but different structural properties.
Diphenyl phosphate: Lacks the propan-2-yl group, resulting in different reactivity and applications.
Phenyl phosphate: A simpler structure with distinct chemical behavior.
Uniqueness
Diphenyl 4’-(propan-2-yl)[1,1’-biphenyl]-2-yl phosphate is unique due to the presence of the propan-2-yl group, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
CAS No. |
64542-54-7 |
|---|---|
Molecular Formula |
C27H25O4P |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
diphenyl [2-(4-propan-2-ylphenyl)phenyl] phosphate |
InChI |
InChI=1S/C27H25O4P/c1-21(2)22-17-19-23(20-18-22)26-15-9-10-16-27(26)31-32(28,29-24-11-5-3-6-12-24)30-25-13-7-4-8-14-25/h3-21H,1-2H3 |
InChI Key |
HCGLTSBPBKCBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


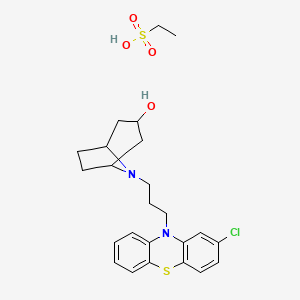
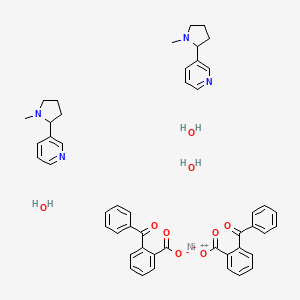
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)

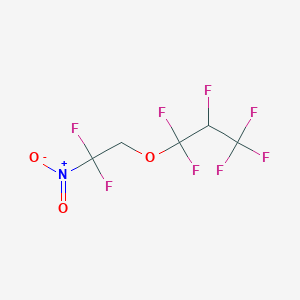
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)


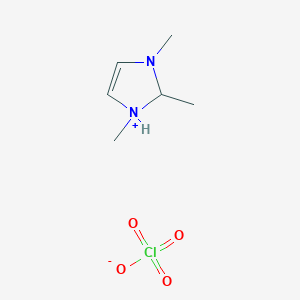
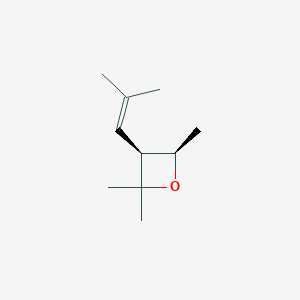
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
